molecular formula C23H18ClN3O3S B11647109 3-chloro-N'-[(E)-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}methylidene]-1-benzothiophene-2-carbohydrazide

3-chloro-N'-[(E)-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}methylidene]-1-benzothiophene-2-carbohydrazide

Cat. No.: B11647109
M. Wt: 451.9 g/mol
InChI Key: QHHVLOMULQZNMZ-LGJNPRDNSA-N
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Description

3-chloro-N’-[(E)-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}methylidene]-1-benzothiophene-2-carbohydrazide is a complex organic compound that features a benzothiophene core, a pyridine moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-[(E)-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}methylidene]-1-benzothiophene-2-carbohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the pyridine moiety and other functional groups. Common reagents used include chlorinating agents, methoxy compounds, and hydrazides. The reaction conditions often involve controlled temperatures and the use of solvents like chloroform, DMSO, and methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-[(E)-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}methylidene]-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms like chlorine can be substituted with other groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures and solvents to control the reaction rate and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a simpler hydrocarbon structure.

Scientific Research Applications

3-chloro-N’-[(E)-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}methylidene]-1-benzothiophene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-chloro-N’-[(E)-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}methylidene]-1-benzothiophene-2-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and require further research to elucidate fully .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • 3-chloro-N-(2,4-dimethoxyphenyl)propanamide
  • 3-chloro-N-(4-ethoxyphenyl)propanamide

Uniqueness

What sets 3-chloro-N’-[(E)-{4-methoxy-3-[(pyridin-2-yloxy)methyl]phenyl}methylidene]-1-benzothiophene-2-carbohydrazide apart is its combination of a benzothiophene core with a pyridine moiety and various functional groups.

Properties

Molecular Formula

C23H18ClN3O3S

Molecular Weight

451.9 g/mol

IUPAC Name

3-chloro-N-[(E)-[4-methoxy-3-(pyridin-2-yloxymethyl)phenyl]methylideneamino]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C23H18ClN3O3S/c1-29-18-10-9-15(12-16(18)14-30-20-8-4-5-11-25-20)13-26-27-23(28)22-21(24)17-6-2-3-7-19(17)31-22/h2-13H,14H2,1H3,(H,27,28)/b26-13+

InChI Key

QHHVLOMULQZNMZ-LGJNPRDNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C3=CC=CC=C3S2)Cl)COC4=CC=CC=N4

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl)COC4=CC=CC=N4

Origin of Product

United States

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